molecular formula C18H11F6N3O2S B284337 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B284337
M. Wt: 447.4 g/mol
InChI Key: FQIKBTBKINBTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. Some of the notable effects include:
1. Inhibition of cell growth and proliferation.
2. Induction of cell cycle arrest and apoptosis.
3. Inhibition of the production of inflammatory cytokines.
4. Inhibition of the aggregation of amyloid beta peptide.

Advantages and Limitations for Lab Experiments

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has a unique chemical structure that makes it a potential candidate for drug development.
2. It has been extensively studied for its potential therapeutic applications.
3. It has been shown to have various biochemical and physiological effects.
Some of the limitations include:
1. It may have potential side effects that need to be further studied.
2. Its mechanism of action is not fully understood.
3. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide. Some of the potential areas of research include:
1. Further studies on its mechanism of action and potential therapeutic applications.
2. Studies on its safety and efficacy in humans.
3. Development of new derivatives of this compound for drug development.
4. Studies on its potential use in combination with other drugs for enhanced therapeutic effects.
5. Studies on its potential use in other scientific research fields such as immunology and infectious diseases.
Conclusion:
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to determine its safety and efficacy in humans and to develop new derivatives for drug development.

Synthesis Methods

The synthesis method of 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-amino-4-(2-furyl)-6-(trifluoromethyl)pyrimidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium sulfide to yield the final compound.

Scientific Research Applications

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in various scientific research fields. Some of the notable research areas where this compound has been studied include:
1. Cancer Research: This compound has been studied for its potential anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: This compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease.
3. Inflammatory Diseases: This compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Studies have shown that it can inhibit the production of inflammatory cytokines and reduce inflammation.

properties

Molecular Formula

C18H11F6N3O2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H11F6N3O2S/c19-17(20,21)10-3-5-11(6-4-10)25-15(28)9-30-16-26-12(13-2-1-7-29-13)8-14(27-16)18(22,23)24/h1-8H,9H2,(H,25,28)

InChI Key

FQIKBTBKINBTLF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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